molecular formula C25H26N2O5 B3012009 Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 631865-69-5

Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Cat. No.: B3012009
CAS No.: 631865-69-5
M. Wt: 434.492
InChI Key: RWYQVNKLGGZCFL-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a chromeno[2,3-c]pyrrole derivative synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Key structural features include:

  • A chromeno[2,3-c]pyrrole core with fused aromatic and heterocyclic rings.
  • A benzoate ester at position 1, enhancing lipophilicity and stability.

This compound belongs to a library of 223 structurally diverse 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones synthesized with a 92% success rate and yields up to 86% . Its structural complexity and substituent diversity make it a candidate for drug discovery, particularly in targeting biological pathways influenced by heterocyclic systems.

Properties

IUPAC Name

methyl 4-[2-[2-(diethylamino)ethyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-4-26(5-2)14-15-27-21(16-10-12-17(13-11-16)25(30)31-3)20-22(28)18-8-6-7-9-19(18)32-23(20)24(27)29/h6-13,21H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYQVNKLGGZCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets an enzyme involved in a metabolic pathway, it could potentially inhibit or enhance the pathway, leading to downstream effects. .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s interaction with its targets, thereby affecting its efficacy. Similarly, the compound’s stability could be affected by factors such as temperature and pH.

Biological Activity

Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that combines chromeno and pyrrol moieties with a diethylaminoethyl side chain, which may contribute to its pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C25H25N2O5
  • Molecular Weight : 452.5 g/mol
  • IUPAC Name : Methyl 4-[2-[2-(diethylamino)ethyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
  • InChI Key : KZTVCSDPXXZPRY-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate pathways related to cell signaling and regulation.

Antimicrobial Activity

Recent evaluations have indicated that derivatives of chromeno-pyrrol compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess potent antibacterial and antifungal activities against various strains.

CompoundActivity TypeMIC (μg/mL)Reference
Compound AAntibacterial0.12
Compound BAntifungal0.49
Compound CAntimalarial0.014

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of related chromeno-pyrrol derivatives against various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values ranging from 0.5 to 5 μM.
  • Anti-inflammatory Effects : Research on similar compounds has demonstrated their ability to inhibit nitric oxide production in LPS-induced RAW 264.7 cells. Compounds showed anti-inflammatory activity comparable to established drugs.

Toxicological Profile

The safety profile of this compound has yet to be fully established. However, preliminary assessments suggest moderate toxicity levels in vitro, necessitating further investigation into its pharmacokinetics and long-term effects.

Comparison with Similar Compounds

Substituent Variability in Chromeno[2,3-c]pyrrole Derivatives

The target compound is differentiated by its diethylaminoethyl and benzoate ester substituents. Key structural analogs include:

  • Electron-donating substituents (e.g., methoxy, methyl): These extend reaction times (up to 2 hours) due to reduced electrophilicity of intermediates .
  • Electron-withdrawing substituents (e.g., chloro, nitro): Shorten reaction times (15–20 minutes) by accelerating cyclization .
  • Primary amine variations : Alkyl chains (e.g., propyl, benzyl) influence steric effects and yield (43–86%) .
Core Heterocycle Comparisons
  • Tetrahydroimidazo[1,2-a]pyridines (): Feature a pyridine-imidazole core, distinct from chromeno[2,3-c]pyrrole. Synthesized via stepwise reactions with lower yields (55%) and nitrile/ester functionalities .
  • Pyrrole esters (): Simpler pyrrole derivatives with ester groups, historically used in porphyrin synthesis. Lack fused aromatic systems, reducing structural complexity .

Functional and Application-Based Comparisons

  • Biological Potential: The chromeno[2,3-c]pyrrole library is under investigation for biological activity, leveraging its heterocyclic diversity . In contrast, tetrahydroimidazo[1,2-a]pyridines lack reported bioactivity data .
  • Synthetic Efficiency: The one-pot method for chromeno[2,3-c]pyrroles (92% success rate) outperforms stepwise syntheses of tetrahydroimidazo[1,2-a]pyridines (55% yield) .

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